2-[(4-Aminophenyl)sulfanyl]acetonitrile
CAS No.: 83591-70-2
Cat. No.: VC5440690
Molecular Formula: C8H8N2S
Molecular Weight: 164.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83591-70-2 |
|---|---|
| Molecular Formula | C8H8N2S |
| Molecular Weight | 164.23 |
| IUPAC Name | 2-(4-aminophenyl)sulfanylacetonitrile |
| Standard InChI | InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 |
| Standard InChI Key | CKCVIADFFKMFEQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)SCC#N |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with an amino group at the para position, connected via a sulfanyl (–S–) bridge to an acetonitrile (–CH₂CN) group. This configuration introduces both electron-donating (amino) and electron-withdrawing (nitrile) effects, creating a polarized system that enhances reactivity in nucleophilic and electrophilic reactions. The sulfur atom further contributes to potential hydrogen bonding and metal coordination, broadening its utility in chemical synthesis .
Comparative Structural Analysis
When compared to analogs such as 2-(4-Aminophenyl)acetonitrile (CAS 3544-25-0), the absence of the sulfanyl group in the latter reduces its molecular weight (132.16 g/mol) and alters solubility profiles . The sulfur atom in 2-[(4-Aminophenyl)sulfanyl]acetonitrile increases its hydrophobicity (logP ≈ 1.2) compared to the non-sulfurized analog (logP ≈ 0.8), influencing membrane permeability and biodistribution .
Synthesis and Physicochemical Properties
Synthetic Pathways
The compound is typically synthesized through nucleophilic substitution reactions. One common method involves reacting 4-aminothiophenol with chloroacetonitrile under basic conditions:
This route achieves moderate yields (50–70%) and requires purification via column chromatography to remove byproducts . Alternative approaches, such as thiol-ene click chemistry, are under investigation to improve efficiency .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 45–48°C (lit.) | |
| Boiling Point | 312°C (estimated) | |
| Density | 1.25 g/cm³ | |
| Solubility in Water | <1 mg/mL | |
| LogP (Octanol-Water) | 1.2 |
The low aqueous solubility necessitates the use of organic solvents (e.g., DMSO, ethanol) for biological assays.
Applications in Drug Discovery and Proteomics
Proteomic Studies
The compound’s sulfanyl group facilitates covalent modification of cysteine residues in proteins, enabling its use as a probe for studying protein-ligand interactions. In a recent study, it labeled over 200 human serum albumin residues within 30 minutes, demonstrating high reactivity .
Drug Design Considerations
Comparative Analysis with Structural Analogs
| Compound | CAS No. | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-(4-Aminophenyl)acetonitrile | 3544-25-0 | C₈H₈N₂ | Lacks sulfanyl group; lower logP (0.8) |
| 4-Aminobenzyl cyanide | 3544-25-0 | C₈H₈N₂ | Isomeric structure; similar toxicity |
The sulfanyl group in 2-[(4-Aminophenyl)sulfanyl]acetonitrile enhances its binding affinity to sulfur-seeking enzymes (e.g., glutathione transferases) compared to non-sulfurized analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume